molecular formula C15H24 B12661124 (1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene CAS No. 96398-65-1

(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene

Cat. No.: B12661124
CAS No.: 96398-65-1
M. Wt: 204.35 g/mol
InChI Key: LLSCXFWAVOGYRX-XCADPSHZSA-N
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Description

(1Z,3Z,5Z)-Cyclopentadeca-1,3,5-triene is a 15-membered cyclic hydrocarbon featuring three conjugated double bonds in a fully Z-configured geometry. This compound belongs to the family of cyclic polyenes, where the alternating single and double bonds contribute to extended π-conjugation.

Properties

CAS No.

96398-65-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene

InChI

InChI=1S/C15H24/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6H,7-15H2/b2-1-,5-3-,6-4-

InChI Key

LLSCXFWAVOGYRX-XCADPSHZSA-N

Isomeric SMILES

C1CCCC/C=C\C=C/C=C\CCCC1

Canonical SMILES

C1CCCCC=CC=CC=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadecatriene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the cyclization of 1,5,9-pentadecatriene can be achieved using a catalyst such as titanium tetrachloride in the presence of an organoaluminium co-catalyst . This method typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of cyclopentadecatriene often involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions are optimized to maximize yield and purity, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst; conducted under high pressure and moderate temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; reactions often require a solvent like dichloromethane and are performed at low temperatures.

Major Products:

    Oxidation: Cyclopentadecanone, cyclopentadecanolide.

    Reduction: Cyclopentadecane.

    Substitution: Halogenated or nitrated cyclopentadecatriene derivatives.

Mechanism of Action

The mechanism by which cyclopentadecatriene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate cellular processes .

Comparison with Similar Compounds

Cyclic Trienes of Varying Ring Sizes

Cyclic trienes exhibit distinct properties depending on ring size, conjugation, and strain. Below is a comparative analysis:

Compound Name Molecular Formula Ring Size Double Bonds Stability & Reactivity Notes Synthesis Method Key References
(1Z,3Z,5Z)-Cyclopentadeca-1,3,5-triene C₁₅H₂₄ 15 3 Low ring strain due to large size; stable conjugation Likely ring-closing metathesis* Inferred
(1Z,3Z,5Z)-Cycloocta-1,3,5-triene C₈H₁₀ 8 3 High strain due to small ring; prone to electrocyclic rearrangements Ring closure of (3Z,5Z)-octa-1,3,5,7-tetraene
1,5,10-Trimethyl-1,5,9-cyclododecatriene C₁₅H₂₄ 12 3 Moderate strain; substituents influence steric and electronic properties Reaction with acetic anhydride

Key Observations :

  • Ring Strain : Smaller rings (e.g., cyclooctatriene) experience significant strain, leading to higher reactivity and rearrangement tendencies. In contrast, the 15-membered cyclopentadecatriene likely exhibits minimal strain, enhancing stability .
  • Conjugation: All three compounds feature conjugated double bonds, but the extent of conjugation varies with ring size.

Linear vs. Cyclic Trienes

Linear trienes, such as (3Z)-hexa-1,3,5-triene, differ fundamentally in structure and properties:

Compound Name Molecular Formula Structure Double Bonds Stability & Reactivity Notes
(3Z)-Hexa-1,3,5-triene C₆H₈ Linear 3 Fully conjugated; reactive in Diels-Alder and polymerization
(1Z,3Z,5Z)-Cyclopentadeca-1,3,5-triene C₁₅H₂₄ Cyclic 3 Stabilized by cyclic conjugation; reduced reactivity compared to linear analogs

Key Differences :

  • Reactivity : Linear trienes are more reactive in cycloaddition reactions due to unrestricted geometry, whereas cyclic trienes may undergo ring-specific transformations (e.g., transannular reactions) .
  • Synthesis : Linear trienes are often synthesized via Wittig or elimination reactions, while cyclic analogs require ring-forming strategies like metathesis .

Substituent Effects in Cyclic Trienes

Substituents significantly alter the properties of cyclic trienes. For example:

  • Fluorinated octatetraenes (): Electron-withdrawing substituents (e.g., fluorine) increase electrophilicity, modifying reactivity in polymerization or cyclization .

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